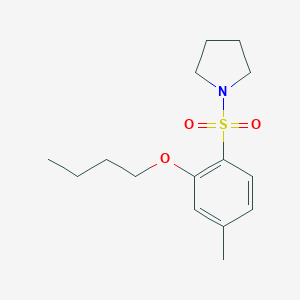
Butyl 5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NS1619 and is a potent activator of large-conductance calcium-activated potassium (BKCa) channels. The activation of these channels has been linked to several physiological and pathological processes, making NS1619 a promising tool for research.
Mécanisme D'action
NS1619 exerts its effects by activating BKCa channels, which are present in various tissues, including smooth muscle, cardiac muscle, and neurons. Activation of these channels leads to hyperpolarization of the cell membrane, which results in decreased calcium influx and reduced excitability of the cell.
Biochemical and Physiological Effects:
NS1619 has been shown to have several biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects. NS1619 has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
NS1619 has several advantages for use in lab experiments, including its potency, selectivity, and ability to activate BKCa channels in a dose-dependent manner. However, NS1619 has some limitations, including its short half-life and potential off-target effects.
Orientations Futures
There are several future directions for research on NS1619, including investigating its effects on other physiological and pathological processes, developing more potent and selective BKCa channel activators, and exploring the potential therapeutic applications of NS1619 in various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of NS1619 on BKCa channels and to identify potential off-target effects.
Méthodes De Synthèse
NS1619 can be synthesized using various methods, but the most common one involves the reaction of 5-methyl-2-(1-pyrrolidinylsulfonyl)phenol with butyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure NS1619.
Applications De Recherche Scientifique
NS1619 has been used in several scientific research studies to investigate its effects on various physiological and pathological processes. One such study found that NS1619 can improve cardiac function and reduce infarct size in a rat model of myocardial ischemia-reperfusion injury. Another study demonstrated that NS1619 can reduce inflammation and oxidative stress in a mouse model of acute lung injury.
Propriétés
Nom du produit |
Butyl 5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether |
|---|---|
Formule moléculaire |
C15H23NO3S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1-(2-butoxy-4-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H23NO3S/c1-3-4-11-19-14-12-13(2)7-8-15(14)20(17,18)16-9-5-6-10-16/h7-8,12H,3-6,9-11H2,1-2H3 |
Clé InChI |
MIUBDTCWIGWWAF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCC2 |
SMILES canonique |
CCCCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)











![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)
